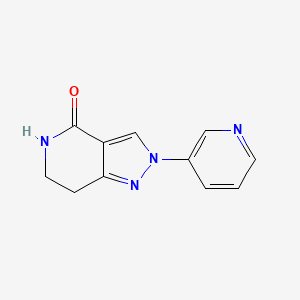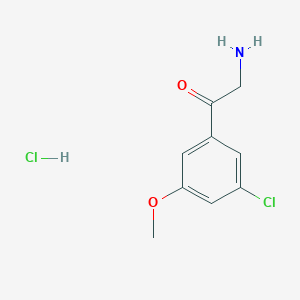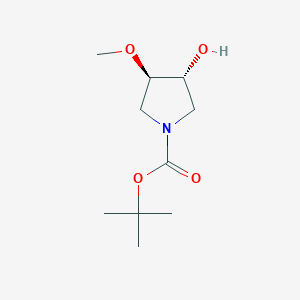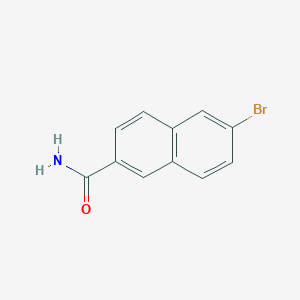![molecular formula C12H21N B2659034 (3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanamine CAS No. 2287334-26-1](/img/structure/B2659034.png)
(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanamine, also known as PCP, is a synthetic dissociative drug that was first synthesized in the 1950s. It has been used as an anesthetic and veterinary tranquilizer, but its recreational use has led to its classification as a Schedule II controlled substance in the United States. Despite its negative reputation, PCP has been the subject of numerous scientific studies due to its unique chemical structure and potential therapeutic applications.
Mechanism of Action
(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanamine acts as a non-competitive NMDA receptor antagonist, which means that it blocks the activity of the NMDA receptor in the brain. This receptor is involved in the regulation of synaptic plasticity, learning, and memory. (3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanamine's blockade of the NMDA receptor results in a dissociative state, which is characterized by a sense of detachment from one's surroundings and a distorted perception of reality.
Biochemical and Physiological Effects:
(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanamine has a range of biochemical and physiological effects on the body. It can cause hallucinations, delusions, and dissociation, as well as impairments in cognitive function and motor coordination. At high doses, (3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanamine can also cause seizures, respiratory depression, and even death.
Advantages and Limitations for Lab Experiments
One advantage of using (3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanamine in laboratory experiments is its ability to induce a dissociative state, which can be useful for studying the neural mechanisms underlying consciousness and perception. However, the recreational use of (3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanamine and its potential for abuse and addiction make it a challenging substance to work with in a laboratory setting. Additionally, the high toxicity of (3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanamine means that strict safety precautions must be taken when handling and administering the drug.
Future Directions
There are several potential future directions for research on (3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanamine. One area of interest is the development of novel NMDA receptor antagonists that have similar therapeutic effects to (3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanamine but with fewer side effects and a lower potential for abuse. Another area of research is the use of (3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanamine as a tool for studying the neural mechanisms underlying consciousness and perception, particularly in the context of psychiatric disorders such as schizophrenia. Finally, there is a need for further research on the long-term effects of (3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanamine use, particularly in individuals who use the drug recreationally.
Synthesis Methods
The synthesis of (3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanamine involves the reaction of cyclohexanone with cyclohexylamine in the presence of sodium hydroxide and a reducing agent such as lithium aluminum hydride. This process results in the formation of a bicyclic intermediate, which is then reacted with formaldehyde to produce (3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanamine.
Scientific Research Applications
(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanamine has been studied extensively for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). Research has shown that (3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanamine can increase the production of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the growth and survival of neurons. This suggests that (3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanamine may have neuroprotective and neuroregenerative effects, making it a promising candidate for the treatment of neurological disorders.
properties
IUPAC Name |
(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c13-9-11-6-12(7-11,8-11)10-4-2-1-3-5-10/h10H,1-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVADNWLFFMEMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C23CC(C2)(C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2658953.png)

![5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B2658955.png)
![2,3-dimethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2658956.png)
![2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2658957.png)
![N-isopentyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2658959.png)



![1-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B2658964.png)


![[3-[(2,4-dichlorobenzoyl)oxymethyl]-4-oxo-2H-thiochromen-3-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2658970.png)
![2-Acetamido-N-[cyano-[3-(trifluoromethyl)phenyl]methyl]-3-(6-fluoro-1H-indol-3-yl)propanamide](/img/structure/B2658974.png)